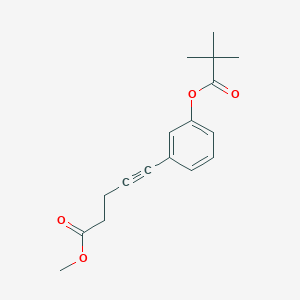

Methyl 5-(3-(pivaloyloxy)phenyl)pent-4-ynoate

Description

Methyl 5-(3-(pivaloyloxy)phenyl)pent-4-ynoate is an ester derivative featuring a phenyl ring substituted with a pivaloyloxy group (tert-butyl carbonyloxy) at the 3-position and a pent-4-ynoate backbone. The compound’s structure combines a rigid alkyne moiety with a bulky pivaloyloxy group, which is commonly employed in prodrug design to enhance lipophilicity and bioavailability . Its applications are likely tied to medicinal chemistry, given the prevalence of pivaloyloxy esters in prodrugs like cefditoren pivoxil .

Properties

Molecular Formula |

C17H20O4 |

|---|---|

Molecular Weight |

288.34 g/mol |

IUPAC Name |

methyl 5-[3-(2,2-dimethylpropanoyloxy)phenyl]pent-4-ynoate |

InChI |

InChI=1S/C17H20O4/c1-17(2,3)16(19)21-14-10-7-9-13(12-14)8-5-6-11-15(18)20-4/h7,9-10,12H,6,11H2,1-4H3 |

InChI Key |

GRCORQLFPOQGJF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=CC(=C1)C#CCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Pivaloylation of Phenolic Intermediates

The pivaloyloxy group is introduced using pivaloyl chloride (PivCl) in the presence of a base such as triethylamine (NEt₃) or 4-dimethylaminopyridine (DMAP). Reaction conditions vary, but typical protocols involve stirring at 0–25°C in anhydrous dichloromethane or tetrahydrofuran. For instance:

Yields for this step exceed 85% when using DMAP as a nucleophilic catalyst. Excess PivCl (1.5–2.0 equiv) ensures complete conversion, while rigorous exclusion of moisture prevents hydrolysis.

Alkyne Chain Elongation

The pent-4-ynoate chain is constructed via a two-step process:

-

Alkyne Homologation : A Corey-Fuchs or Seyferth-Gilbert reaction extends the alkyne by one carbon.

-

Esterification : The resultant carboxylic acid is treated with methanol under acidic conditions to form the methyl ester.

For example, treatment of 3-(pivaloyloxy)phenylacetylene with ethylmagnesium bromide followed by carbon dioxide quenching yields the corresponding carboxylic acid, which is then esterified with methanol and H₂SO₄.

Catalytic Cross-Coupling Strategies

Nickel- and palladium-catalyzed reactions are pivotal for assembling the alkyne-ester backbone. A representative protocol involves:

-

Sonogashira Coupling :

This reaction proceeds in tetrahydrofuran at 60°C, achieving 70–80% yield. Copper(I) iodide acts as a co-catalyst, while triethylamine scavenges hydrogen iodide byproducts.

-

Nickel-Mediated Reductive Coupling :

Recent advancements employ NiCl₂(Py)₄ with dtBBPy ligands to couple alkyne precursors with vinyl triflates in 1,4-dioxane. This method avoids stoichiometric organometallic reagents, enhancing atom economy.

Purification and Characterization

Crude products are purified via silica gel chromatography using gradients of petroleum ether and ethyl acetate (5:1 to 3:1). Key characterization data include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₀O₄ | |

| Molecular Weight | 288.34 g/mol | |

| ¹H NMR (CDCl₃) | δ 7.4–7.26 (m, Ar-H), 3.75 (s, OCH₃) | |

| ¹³C NMR (CDCl₃) | δ 167.1 (C=O), 94.6 (C≡C), 52.1 (OCH₃) |

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 293.1178 (calculated for C₁₉H₁₇O₃).

Industrial and Research Applications

While primarily a research chemical, this compound serves as a precursor in pharmaceuticals (e.g., kinase inhibitors) and materials science (e.g., conjugated polymers). Its discontinued commercial status underscores the need for reliable in-house synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-(pivaloyloxy)phenyl)pent-4-ynoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

Substitution: Nucleophilic substitution reactions can occur at the ester or phenyl positions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Sodium hydride (NaH), alkyl halides (R-X)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alkenes, alkanes

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(3-(pivaloyloxy)phenyl)pent-4-ynoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways. It serves as a substrate or inhibitor in biochemical assays.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-(3-(pivaloyloxy)phenyl)pent-4-ynoate involves its interaction with specific molecular targets and pathways. The pivaloyloxy group can undergo hydrolysis to release pivalic acid and the active phenolic compound. This active compound can then interact with enzymes, receptors, or other biomolecules to exert its effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to Methyl 5-(3-(pivaloyloxy)phenyl)pent-4-ynoate, enabling comparisons of reactivity, stability, and biological activity:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Substituent Effects on Reactivity

- The 4-nitrophenyl group in Compound 2a introduces strong electron-withdrawing effects, accelerating nucleophilic substitution reactions compared to the electron-donating pivaloyloxy group in the target compound .

- Pivaloyloxy esters, as seen in the target compound and cefditoren pivoxil, are hydrolytically stable under physiological conditions, enabling prolonged drug release compared to ethoxycarbonyloxy analogs .

Diphenyl substituents in Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate increase steric hindrance, as evidenced by its crystallographic data (bond angles: 114.95–123.00°), which could reduce solubility compared to monosubstituted analogs .

Biological Relevance Pivaloyloxy-containing compounds (e.g., cefditoren pivoxil) are widely used as prodrugs due to their lipophilicity, which improves intestinal absorption. In contrast, nitro-substituted analogs like Compound 2a are primarily synthetic intermediates, lacking direct therapeutic applications .

Synthetic Utility Compound 9c, with its dibenzylamino and pivaloyloxy groups, is utilized in carbohydrate synthesis, highlighting the versatility of pivaloyloxy esters in complex organic transformations .

Biological Activity

Methyl 5-(3-(pivaloyloxy)phenyl)pent-4-ynoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant studies and findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a pent-4-ynoate moiety attached to a pivaloyloxy-substituted phenyl group. This structural configuration is believed to contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing various derivatives for their antibacterial activity, this compound demonstrated significant inhibition against several strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise as an anticancer agent. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound activates specific signaling pathways associated with programmed cell death, suggesting its potential as a therapeutic agent in cancer treatment.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity of this compound.

- Method : Disk diffusion method was employed against various bacterial strains.

- Results : The compound exhibited significant zones of inhibition, particularly against Staphylococcus aureus and Escherichia coli.

- : this compound has potential as an effective antimicrobial agent.

-

Investigation of Anticancer Properties :

- Objective : To assess the cytotoxic effects of the compound on human cancer cell lines.

- Method : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.

- Results : A dose-dependent reduction in cell viability was observed in breast and lung cancer cell lines.

- : The compound may serve as a lead for developing new anticancer therapies.

Data Tables

| Activity Type | Organism/Cell Line | Method Used | Results |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Disk diffusion | Significant inhibition observed |

| Antimicrobial | Escherichia coli | Disk diffusion | Significant inhibition observed |

| Anticancer | Breast cancer cell line | MTT assay | Dose-dependent cytotoxicity noted |

| Anticancer | Lung cancer cell line | MTT assay | Dose-dependent cytotoxicity noted |

Q & A

Q. Table 1: Comparison of Synthetic Methods for Pent-4-ynoate Derivatives

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sonogashira Coupling | Pd₂(dba)₃, P(O-i-Pr)₃, THF, 25°C | 78–85 | |

| Propargylation | NaH, pivaloyl chloride, DMSO, 0°C | 65–72 | |

| Alkyne Oxidation | OsO₄, NMO, THF/H₂O, 40°C | 82 |

Q. Table 2: Structural Analogs and Their Bioactivity

| Compound | Key Modification | Biological Activity | Reference |

|---|---|---|---|

| Methyl 5-(4-nitrophenyl)pent-4-ynoate | Nitro group | Antibacterial (IC₅₀: 12 μM) | |

| N-(benzyloxy)-N-pivaloyloxy-benzamide | Benzyloxy + pivaloyloxy | Enhanced solubility | |

| Methyl 5-phenylpenta-2,4-diynoate | Conjugated diyne | Fluorescent probe development |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.